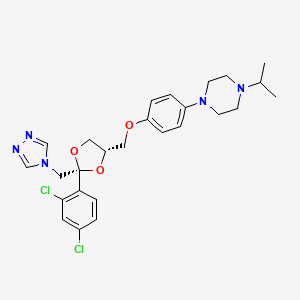
N4-Triazolyl Terconazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Triazolyl Terconazole is a compound that belongs to the class of triazole antifungal agents. It is primarily used in the treatment of fungal infections, particularly vulvovaginal candidiasis. The compound is known for its ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting the structure and function of the fungal cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Triazolyl Terconazole involves the incorporation of a triazole ring into the terconazole structure. One common method for synthesizing triazole-containing compounds is through the use of 3-amino-1,2,4-triazole as a key reagent . The reaction typically involves multistep synthetic routes, including condensation and nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of transition metal-free tandem methods and one-pot reactions to streamline the synthesis and reduce production costs .
化学反应分析
Types of Reactions
N4-Triazolyl Terconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
科学研究应用
N4-Triazolyl Terconazole has a wide range of scientific research applications:
作用机制
N4-Triazolyl Terconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14-alpha-demethylase, which is involved in the synthesis of ergosterol. By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. This disruption compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth .
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Itraconazole: A triazole antifungal used to treat a variety of fungal infections.
Voriconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N4-Triazolyl Terconazole is unique in its specific structure, which allows it to effectively target and inhibit the synthesis of ergosterol in fungal cells. Its high efficacy and safety profile make it a valuable option for treating vulvovaginal candidiasis .
属性
分子式 |
C26H31Cl2N5O3 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)32-9-11-33(12-10-32)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-31-17-29-30-18-31)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 |
InChI 键 |
KJUZYYUILZKUQG-OZXSUGGESA-N |
手性 SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NN=C4)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


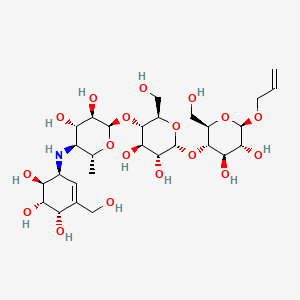
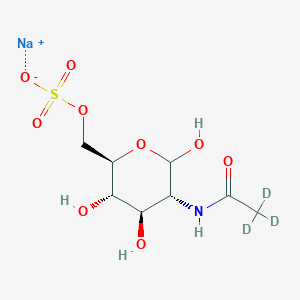
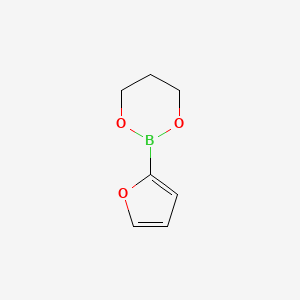
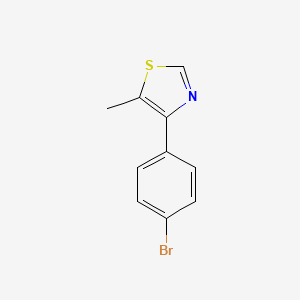
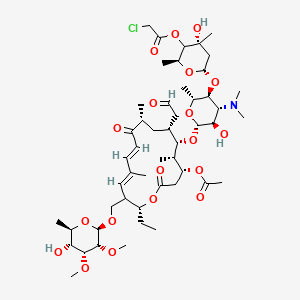
![4-(4-methylpiperazin-1-yl)-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13853932.png)
![Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13853936.png)
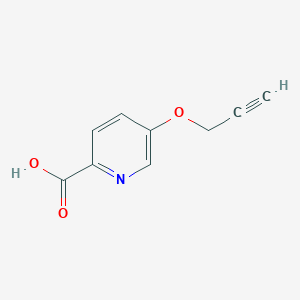
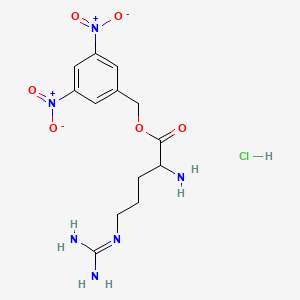
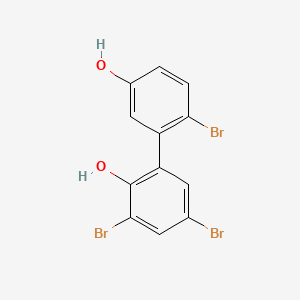
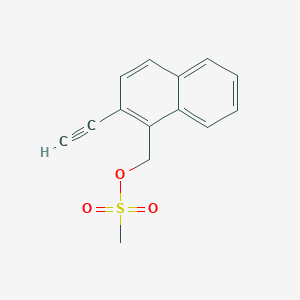
![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)

